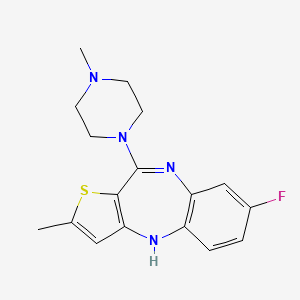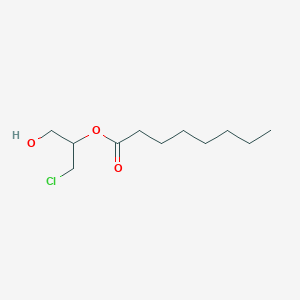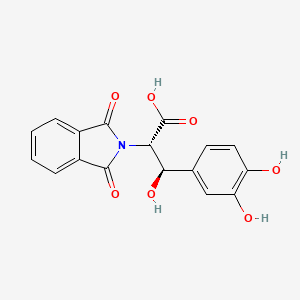
L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) is a synthetic compound known for its unique structure and potential applications in various fields of science. It is characterized by the presence of a phthaloyl group attached to the amino acid serine, which is further substituted with a 3,4-dihydroxyphenyl group. This compound has garnered interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) typically involves the phthaloylation of the amino group of a racemic or optically active threo- or erythro-3-(3,4-dihydroxyphenyl)serine derivative. The process includes the following steps :
Phthaloylation: The amino group of the serine derivative is phthaloylated using phthalic anhydride under suitable reaction conditions.
Optical Resolution: If the compound is in racemic form, it is subjected to optical resolution using optically active amines to yield the desired optically active threo- or erythro-N-phthaloyl-3-(3,4-dihydroxyphenyl)serine derivative.
Deprotection: The phthaloyl group is removed using a Lewis acid to yield the final product, L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine).
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.
Substitution: The hydroxyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and participate in redox reactions. The dihydroxyphenyl group plays a crucial role in these interactions, allowing the compound to act as a substrate or inhibitor in various biochemical processes .
Comparison with Similar Compounds
L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) can be compared with other similar compounds, such as:
Droxidopa: A related compound used in the treatment of Parkinson’s disease and orthostatic hypotension.
L-Threo-3,4-dihydroxyphenylserine: A precursor in the synthesis of L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) with similar biochemical properties.
N-Phthaloyl derivatives: Other N-phthaloyl amino acids with varying side chains and functional groups.
The uniqueness of L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H13NO7 |
|---|---|
Molecular Weight |
343.29 g/mol |
IUPAC Name |
(2S,3R)-3-(3,4-dihydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H13NO7/c19-11-6-5-8(7-12(11)20)14(21)13(17(24)25)18-15(22)9-3-1-2-4-10(9)16(18)23/h1-7,13-14,19-21H,(H,24,25)/t13-,14+/m0/s1 |
InChI Key |
GOARNQSMYSYKHQ-UONOGXRCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H]([C@@H](C3=CC(=C(C=C3)O)O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C(C3=CC(=C(C=C3)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![triazanium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13413658.png)
![2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride](/img/structure/B13413660.png)
![6-[[10,13-dimethyl-17-[5-oxo-5-(2-sulfoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13413661.png)
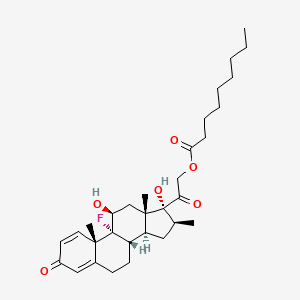

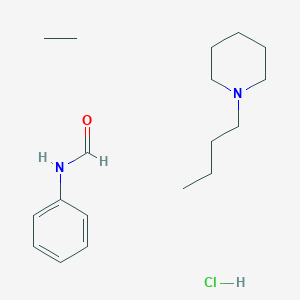
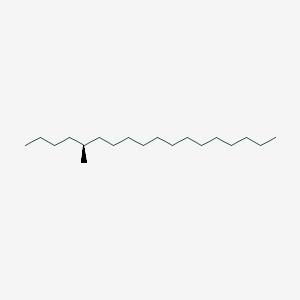
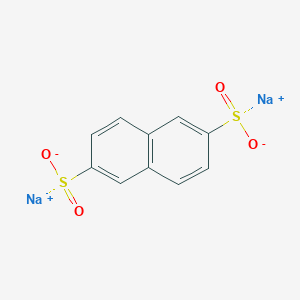
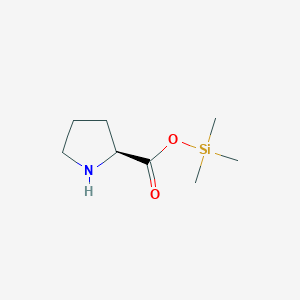
![(2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B13413705.png)

